An In-depth Technical Guide to the Synthesis and Characterization of Latanoprost Acid
An In-depth Technical Guide to the Synthesis and Characterization of Latanoprost Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Latanoprost acid, the biologically active metabolite of the glaucoma medication Latanoprost. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid in research and development efforts.
Synthesis of Latanoprost Acid
Latanoprost acid is a prostaglandin F2α analog. Its synthesis is a multi-step process that often utilizes the Corey lactone as a key intermediate, a foundational strategy in prostaglandin synthesis.[1][2][3][4] The overall synthetic approach involves the stereocontrolled construction of the cyclopentane core followed by the elaboration of the two side chains.
A representative synthetic scheme starting from the Corey lactone diol is outlined below. This pathway involves the protection of hydroxyl groups, introduction of the alpha-chain via a Wittig reaction, introduction of the omega-chain via organocuprate chemistry, and subsequent deprotection and oxidation steps.
Caption: Synthetic workflow for Latanoprost acid from Corey lactone.
The following protocol details the hydrolysis of Latanoprost (the isopropyl ester) to yield Latanoprost acid. This is a common final step in many synthetic routes or can be performed on commercially available Latanoprost for research purposes. Latanoprost is hydrolyzed in the eye by esterases to its biologically active form, Latanoprost acid.[5]
Materials:
-
Latanoprost
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve Latanoprost (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add an aqueous solution of LiOH (e.g., 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction is complete, acidify the mixture to pH ~4 with 1N HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Latanoprost acid.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Characterization of Latanoprost Acid
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized Latanoprost acid. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Caption: Analytical workflow for the characterization of Latanoprost acid.
HPLC is a crucial technique for assessing the purity of Latanoprost acid and for monitoring reaction progress. Several methods have been developed for the analysis of Latanoprost and its free acid.[6][7][8][9]
Experimental Protocol: Reversed-Phase HPLC A gradient HPLC method is often employed for the simultaneous detection of Latanoprost and Latanoprost acid.[7][10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 75 mm, 2.7 µm particle size).[7]
-
Mobile Phase A: Aqueous acetic acid (pH 3.1).[7]
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.[7]
-
Gradient Elution: A typical gradient might run from a lower to a higher percentage of Mobile Phase B over 10-15 minutes.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethanol or mobile phase) to a concentration of 10-100 µg/mL.[7]
Data Presentation: HPLC Parameters
| Parameter | Value | Reference |
| Column | C18 Reversed-Phase | [7] |
| Mobile Phase | Acetonitrile and aqueous acetic acid (pH 3.1) | [7] |
| Detection | UV at 210 nm | [7] |
| Flow Rate | 1.0 mL/min | [8] |
| Retention Time | Approximately 4.82 min | [7] |
| Limit of Detection | 1.0 µg/mL | [7] |
| Limit of Quantitation | 2.5 µg/mL | [7] |
NMR spectroscopy is indispensable for the structural elucidation of Latanoprost acid. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of Latanoprost acid in a deuterated solvent such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Further 2D experiments like COSY and HSQC can be performed for unambiguous signal assignment.
Data Presentation: Representative NMR Data
While a full assignment is complex, key characteristic chemical shifts for Latanoprost (the ester) are reported, which are very similar to the acid. The primary difference will be the absence of the isopropyl ester signals and the presence of a carboxylic acid proton signal in the ¹H NMR spectrum of Latanoprost acid.
| ¹H NMR (Latanoprost in CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) |
| Isopropyl CH(CH₃)₂ | 1.23 (d, 6H) |
| Cyclopentane & Chain CH₂, CH | 1.30-1.90 (m, 14H) |
| CH₂ adjacent to C=C and C=O | 2.07-2.39 (m, 6H) |
| Phenyl CH | 7.15-7.35 (m, 5H) |
| Vinyl CH=CH | 5.30-5.50 (m, 2H) |
Note: Data is for Latanoprost, the isopropyl ester, as detailed spectral data for the free acid is less commonly published. The carboxylic acid proton of Latanoprost acid would typically appear as a broad singlet between 10-12 ppm, and the isopropyl signals at ~1.23 and ~5.0 ppm would be absent.
| ¹³C NMR (Latanoprost Acid) | Expected Chemical Shift Range (δ, ppm) |
| Aliphatic CH₂, CH | 25-55 |
| CH-OH | 70-80 |
| Phenyl C | 125-143 |
| Vinyl C=C | 128-132 |
| Carboxylic C=O | ~175-180 |
Mass spectrometry is used to determine the molecular weight of Latanoprost acid and to confirm its elemental composition. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful for this analysis.[12][13]
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.[12]
-
Ionization Mode: ESI can be run in either positive or negative ion mode. Negative mode is often suitable for detecting the deprotonated molecule [M-H]⁻.
-
Chromatography: Utilize an HPLC method similar to the one described above to introduce the sample into the mass spectrometer.
-
Mass Analysis: Acquire full scan mass spectra to identify the molecular ion. For structural confirmation, perform tandem MS (MS/MS) to observe characteristic fragmentation patterns.
Data Presentation: Mass Spectrometry Data
| Parameter | Value | Reference |
| Molecular Formula | C₂₃H₃₄O₅ | [14][15] |
| Molecular Weight | 390.52 g/mol | [14][15] |
| Monoisotopic Mass | 390.2406 g/mol | [15] |
| Expected Ion (ESI-) | m/z 389.2 [M-H]⁻ | |
| Expected Ion (ESI+) | m/z 391.2 [M+H]⁺, 413.2 [M+Na]⁺ |
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [ouci.dntb.gov.ua]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. mdpi.com [mdpi.com]
- 7. akjournals.com [akjournals.com]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. REVERSED-PHASE HPLC METHOD DEVELOPMENT AND VALIDATION OF LATANOPROST IN OPHTHALMIC SOLUTION AND IDENTIFICATION OF UNKNOWN IMPURITIES BY LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [guidechem.com]
- 15. Latanoprost acid | C23H34O5 | CID 6441636 - PubChem [pubchem.ncbi.nlm.nih.gov]
